

Health and Safety Hazards of 3-Vinylpyridine

Exposure: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Vinylpyridine

Cat. No.: B015099

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylpyridine (3-ethenylpyridine) is a reactive organic compound utilized in the synthesis of various polymers and specialty chemicals. Its presence as a metabolite of nicotine also warrants an understanding of its toxicological profile. This technical guide provides a comprehensive overview of the known health and safety hazards associated with **3-Vinylpyridine** exposure. The document summarizes available toxicological data, outlines general experimental approaches for toxicity assessment, and presents logical frameworks for potential mechanisms of toxicity. Due to the limited availability of specific experimental data for **3-Vinylpyridine**, this guide also draws upon information from its structural isomers and related pyridine compounds to provide a broader context for risk assessment. This guide is intended to inform researchers, scientists, and drug development professionals about the potential risks and to highlight areas where further investigation is critically needed.

Chemical and Physical Properties

3-Vinylpyridine is a colorless to pale yellow liquid with a pungent odor. It is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.^{[1][2][3]}

Property	Value
CAS Number	1121-55-7[1][2][3]
Molecular Formula	C ₇ H ₇ N[1]
Molecular Weight	105.14 g/mol [1]
Boiling Point	179-181 °C
Flash Point	61 °C (142 °F)
Solubility	Soluble in water, alcohol, and ether.

Toxicological Profile

The toxicological data specifically for **3-Vinylpyridine** is limited. Much of the available information is derived from safety data sheets and studies on its isomers, 2-Vinylpyridine and 4-Vinylpyridine.

Acute Toxicity

3-Vinylpyridine is classified as toxic if swallowed and fatal in contact with skin.[1][2][3][4] It is also corrosive, causing severe skin burns and eye damage.[1][2][3][4] Inhalation may cause respiratory irritation.[3][4]

Table 1: Acute Toxicity Data for Vinylpyridine Isomers (for reference)

Compound	Test	Species	Route	Value	Reference
4-Vinylpyridine	LD50	Rat	Oral	100-200 mg/kg	
4-Vinylpyridine	LD50	Guinea pig	Dermal	< 500 mg/kg	
4-Vinylpyridine	LC50	Rat	Inhalation	1000-2000 ppm (4h)	
2-Vinylpyridine	LD50	Rat	Oral	336 mg/kg	
2-Vinylpyridine	LD50	Rabbit	Dermal	650 mg/kg	
2-Vinylpyridine	LC50	Mouse	Inhalation	9 mg/L (4h)	

Note: This data is for the isomers of **3-Vinylpyridine** and should be used for reference and comparative purposes only. Specific LD50 and LC50 values for **3-Vinylpyridine** are not readily available in the searched literature.

Sub-chronic and Chronic Toxicity

There is a lack of specific data from repeated dose toxicity studies (e.g., 90-day oral toxicity studies) for **3-Vinylpyridine**. Such studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), which are essential for risk assessment.

Genotoxicity and Carcinogenicity

One study investigated the genotoxicity and tumorigenicity of **3-Vinylpyridine**. In this particular study, **3-Vinylpyridine** was found to be inactive in mutagenicity assays using *Salmonella typhimurium* strains and in a rat hepatocyte DNA-repair test. Furthermore, in a tumorigenicity assay in A/J mice, it did not cause a significant incidence of lung adenoma or other tumors.[5] However, this single study is not sufficient to definitively conclude a lack of genotoxic or carcinogenic potential, and further investigation is warranted.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of **3-Vinylpyridine** following standardized guidelines (e.g., OECD 414 and 416) were not identified in the conducted search. Therefore, the potential for **3-Vinylpyridine** to affect fertility, embryonic development, or offspring is currently unknown.

Neurotoxicity

While direct studies on the neurotoxicity of **3-Vinylpyridine** are lacking, research on a related compound, 3-acetylpyridine, has shown it to be a neurotoxin that can cause selective neuronal destruction.^{[6][7]} Given the structural similarities, the potential for **3-Vinylpyridine** to exert neurotoxic effects cannot be ruled out and requires further investigation.

Experimental Protocols for Toxicity Assessment

To address the existing data gaps, a series of standardized experimental protocols should be employed to thoroughly characterize the toxicological profile of **3-Vinylpyridine**.

Acute Toxicity Testing

- Oral, Dermal, and Inhalation Toxicity (OECD Guidelines 420, 402, and 403): These studies would determine the LD50 and LC50 values, providing quantitative data on the acute toxicity of **3-Vinylpyridine**.
- Skin and Eye Irritation/Corrosion (OECD Guidelines 404 and 405): These protocols would provide detailed information on the corrosive and irritant properties of the compound.

Repeated Dose Toxicity Studies

- 90-day Oral Toxicity Study in Rodents (OECD Guideline 408): This study is essential for identifying target organs of toxicity and determining the NOAEL and LOAEL for sub-chronic exposure.

Genotoxicity and Carcinogenicity Assays

- Ames Test (OECD Guideline 471): To further assess mutagenic potential.

- In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): To evaluate clastogenic potential.
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): To assess genotoxicity in a whole animal model.
- Carcinogenicity Studies (OECD Guidelines 451 and 453): Long-term studies in rodents would be necessary to definitively assess the carcinogenic potential of **3-Vinylpyridine**.

Reproductive and Developmental Toxicity Studies

- Prenatal Developmental Toxicity Study (OECD Guideline 414): To assess the potential for adverse effects on the developing fetus.
- Two-Generation Reproduction Toxicity Study (OECD Guideline 416): To evaluate the effects on fertility and reproductive performance across generations.

Neurotoxicity Assessment

- Neurotoxicity Study in Rodents (OECD Guideline 424): This would involve functional observational batteries, motor activity assessment, and neuropathology to identify any adverse effects on the nervous system.

Potential Mechanisms of Toxicity and Signaling Pathways

In the absence of direct experimental evidence for **3-Vinylpyridine**, the following sections propose potential mechanisms of toxicity based on its chemical structure and the known toxicological profiles of similar compounds. These are hypothetical frameworks that require experimental validation.

Oxidative Stress

Many toxic compounds exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. The vinyl group in **3-Vinylpyridine** could potentially be metabolized to reactive intermediates that can deplete cellular antioxidants like glutathione (GSH) and damage cellular macromolecules.

Caption: Hypothetical pathway of **3-Vinylpyridine**-induced oxidative stress.

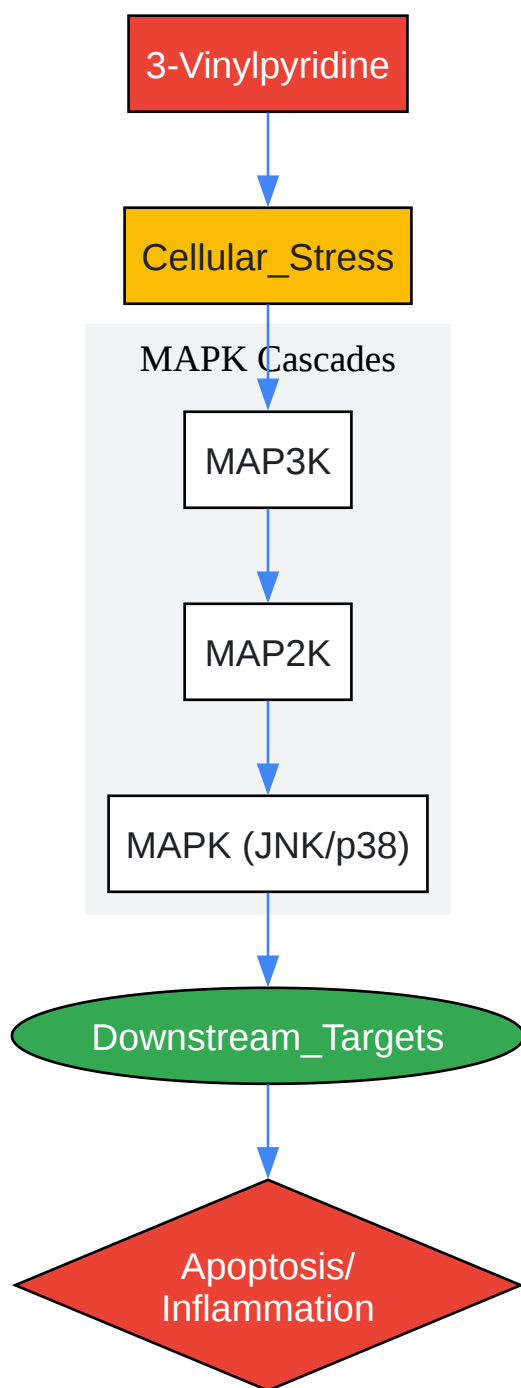
Apoptosis

Cellular damage induced by toxic insults can trigger programmed cell death, or apoptosis. This is a highly regulated process involving a cascade of caspases. If **3-Vinylpyridine** induces significant cellular stress, it could lead to the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.

Caption: Potential apoptotic pathways activated by **3-Vinylpyridine**-induced stress.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. Exposure to toxic chemicals can lead to the activation of stress-related MAPK pathways, such as the JNK and p38 pathways, which can in turn trigger downstream events like apoptosis or inflammatory responses.



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Caption: Hypothetical activation of MAPK signaling in response to **3-Vinylpyridine**.

Conclusion and Future Directions

3-Vinylpyridine is a chemical with a clear potential for significant health and safety hazards, including acute toxicity and corrosivity. However, a comprehensive understanding of its toxicological profile is severely hampered by the lack of specific experimental data. There is a critical need for studies investigating its acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. Furthermore, research into the molecular mechanisms of its toxicity, including its effects on key cellular signaling pathways, is essential for a thorough risk assessment. The experimental protocols and hypothetical pathways outlined in this guide provide a roadmap for future research that will be vital for ensuring the safe handling and use of this compound in research and industrial settings.

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